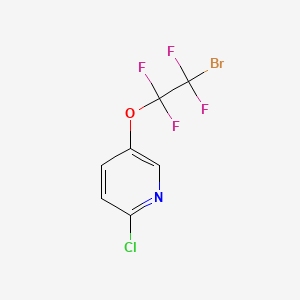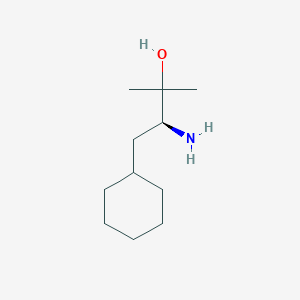
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol is a chiral compound with a unique structure that includes an amino group, a cyclohexyl group, and a tertiary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable ketone precursor using chiral catalysts or reagents. For example, the reduction of 4-cyclohexyl-2-methyl-2-oxobutanoic acid with a chiral reducing agent can yield the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogenation to achieve efficient and cost-effective production. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-cyclohexyl-2-methyl-2-oxobutanoic acid.
Reduction: The major product is 3-amino-4-cyclohexyl-2-methylbutan-2-amine.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral center allows for selective interactions with biological molecules, enhancing its efficacy and reducing side effects.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-4-cyclohexyl-2-methylbutan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Amino-4-cyclohexylbutan-2-ol: A structurally similar compound lacking the methyl group.
4-Cyclohexyl-2-methyl-2-oxobutanoic acid: A related compound that can be synthesized from (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol through oxidation.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and a tertiary alcohol
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-cyclohexyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-11(2,13)10(12)8-9-6-4-3-5-7-9/h9-10,13H,3-8,12H2,1-2H3/t10-/m0/s1 |
Clave InChI |
GXPJBRFKTAXGRS-JTQLQIEISA-N |
SMILES isomérico |
CC(C)([C@H](CC1CCCCC1)N)O |
SMILES canónico |
CC(C)(C(CC1CCCCC1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride](/img/structure/B13468441.png)
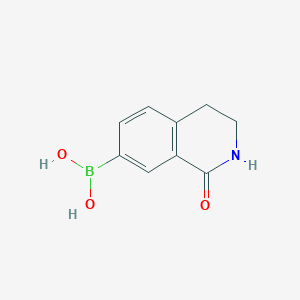

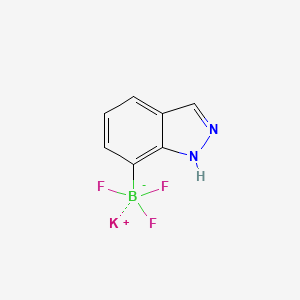
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)
![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)

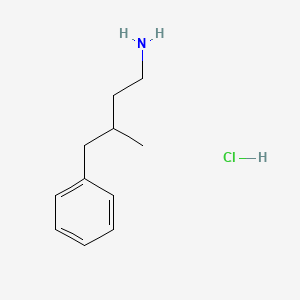
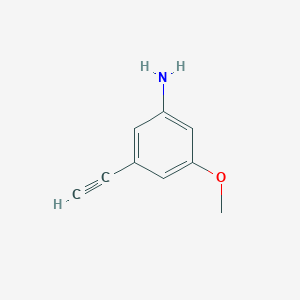

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
